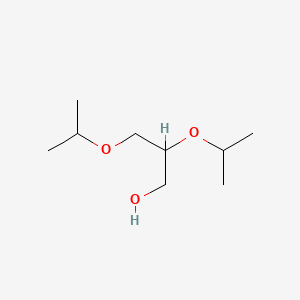

1-Propanol, 2,3-diisopropoxy-

Description

Contextualization within Modern Organic Synthesis and Alkoxy Chemistry

In modern organic synthesis, the precise control over the architecture of molecules is paramount for creating new materials and therapeutic agents. 1-Propanol (B7761284), 2,3-diisopropoxy- serves as a versatile building block and an intermediate in the synthesis of more complex organic molecules. smolecule.com The presence of both hydroxyl and ether groups allows for a range of chemical transformations. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to form aldehydes or ketones, while the ether linkages provide stability and influence the molecule's solubility and reactivity. smolecule.com

The field of alkoxy chemistry, which focuses on compounds containing an alkyl group single-bonded to an oxygen atom, benefits from the study of molecules like 1-Propanol, 2,3-diisopropoxy-. The specific arrangement of the isopropoxy groups imparts distinct steric and electronic properties, differentiating it from similar compounds and enhancing its utility in specialized applications. smolecule.com The synthesis of such complex ethers often involves methods like the Williamson ether synthesis or acid-catalyzed dehydration of alcohols, which have been refined over time to allow for greater control over the final product. solubilityofthings.comresearchgate.netmasterorganicchemistry.com The development of redox strategies has further expanded the ability to synthesize sterically hindered ethers. rsc.org

Significance of Alkoxypropanols as Chemical Entities

Alkoxypropanols, as a class of chemical compounds, have garnered significant attention due to their wide range of applications. They are known for their excellent cleaning properties and low toxicity, leading to their approval as substitutes for conventional cleaning agents by environmental agencies. niscpr.res.in Their amphiphilic nature, with both hydrophilic (hydroxyl group) and hydrophobic (alkyl ether) parts, allows them to effectively remove both ionic and organic contaminants. niscpr.res.in

Beyond their use as cleaning agents, alkoxypropanols are crucial in various industrial and research settings:

Solvents: Their ability to dissolve a wide array of substances makes them valuable in the formulation of paints, coatings, inks, and adhesives. vedantu.com

Chemical Intermediates: They serve as precursors in the production of other valuable chemicals, including esters and polymers. smolecule.comvedantu.com

Pharmaceuticals: Alkoxypropanols can be used as solvents in drug formulation and play a role in the synthesis of pharmaceutical compounds and drug delivery systems.

Research: In laboratory settings, they are used as solvents for chemical reactions and in the preparation of biological samples. smolecule.com

The study of the thermodynamic and acoustic properties of alkoxypropanol mixtures provides insights into the molecular interactions between the components, which is crucial for their application in chemical engineering processes. niscpr.res.in

Evolution of Research Perspectives on Complex Ether-Alcohol Architectures

The scientific interest in molecules possessing both ether and alcohol functionalities has evolved significantly over time. Historically, ethers and alcohols were studied as separate classes of organic compounds, with early research focusing on their basic properties and synthesis. yale.edu The preparation of ether from alcohol was described as early as the 13th century. yale.edu The development of systematic synthesis methods, such as the Williamson ether synthesis in 1850, was a pivotal moment, providing a robust way to create ethers with defined structures. solubilityofthings.com

In recent decades, there has been a growing appreciation for the unique properties that arise from the combination of ether and alcohol groups within a single molecule. These "ether-alcohols" or "alkoxypropanols" are now recognized as important "tectons" in supramolecular chemistry, capable of forming complex, hydrogen-bonded networks. researchgate.net This has led to research into their use in creating organized structures, such as lariat (B8276320) ether alcohols that can form channels and networks. researchgate.net

The focus has shifted from simple, symmetrical ethers to more complex and sterically demanding architectures. Modern synthetic methods, including advanced catalytic processes and redox strategies, are continuously being developed to meet the challenge of constructing these intricate molecules. researchgate.netrsc.org This evolution in research reflects a deeper understanding of structure-property relationships and the increasing demand for tailored molecules in high-tech applications, from pharmaceuticals to advanced materials. ijrpr.com The ability to precisely control the placement and type of functional groups, as seen in 1-Propanol, 2,3-diisopropoxy-, is a testament to the progress in organic synthesis and our expanding ability to design molecules with specific functions.

Structure

3D Structure

Properties

CAS No. |

63716-05-2 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2,3-di(propan-2-yloxy)propan-1-ol |

InChI |

InChI=1S/C9H20O3/c1-7(2)11-6-9(5-10)12-8(3)4/h7-10H,5-6H2,1-4H3 |

InChI Key |

GBENKBLMGGFKNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(CO)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1 Propanol, 2,3 Diisopropoxy

Chemo- and Regioselective Synthesis Strategies

Achieving the precise molecular architecture of 1-Propanol (B7761284), 2,3-diisopropoxy- necessitates a high degree of control over the chemical reactions, particularly concerning which functional groups react (chemoselectivity) and at which position they are introduced (regioselectivity). Given the trifunctional nature of potential precursors like glycerol (B35011), which possesses two primary and one secondary hydroxyl group, selective functionalization is paramount to obtaining the desired 1,3-disubstituted product.

De Novo Synthesis Approaches to the Propanol (B110389) Backbone

The most prevalent de novo synthetic strategies for the propanol backbone of 1-Propanol, 2,3-diisopropoxy- commence with glycerol. Glycerol's three-carbon structure with hydroxyl groups at each position provides an ideal starting point. The direct acid-catalyzed etherification of glycerol with isopropanol (B130326) represents a straightforward approach. In this reaction, glycerol is treated with an excess of isopropanol in the presence of an acid catalyst. However, this method often yields a mixture of products, including mono-, di-, and tri-isopropylated glycerol ethers. The primary hydroxyl groups of glycerol are generally more reactive than the secondary one, which can favor the formation of 1- and 1,3-disubstituted products. Despite this, achieving high selectivity for 1,3-diisopropoxy-2-propanol (B1329505) over the other isomers and the mono-ether remains a significant challenge.

Introduction of Isopropoxy Functionalities via Etherification Reactions

Etherification reactions are central to the synthesis of 1-Propanol, 2,3-diisopropoxy-, providing the means to introduce the characteristic isopropoxy groups onto the propanol framework. Several classical and modern etherification methods can be employed, each with its own advantages and limitations.

The Williamson ether synthesis is a robust and widely utilized method for the preparation of ethers. masterorganicchemistry.comrichmond.eduorganicchemistrytutor.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing 1-Propanol, 2,3-diisopropoxy-, a plausible pathway involves the use of a dihalogenated propanol as the electrophile and sodium isopropoxide as the nucleophile. For instance, starting with 1,3-dichloro-2-propanol (B29581), treatment with two equivalents of sodium isopropoxide would lead to the displacement of the chloride ions and the formation of the desired di-ether.

Reaction Scheme:

To ensure the success of this SN2 reaction, the choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being favored to enhance the nucleophilicity of the isopropoxide. richmond.edu The primary nature of the carbon atoms bearing the leaving groups in 1,3-dichloro-2-propanol makes this substrate well-suited for the SN2 mechanism, minimizing the potential for competing elimination reactions.

Propylene oxide and its derivatives, such as glycidol (B123203) (2,3-epoxy-1-propanol), serve as valuable three-carbon building blocks for the synthesis of propanol derivatives. The ring-opening of these epoxides with an appropriate nucleophile can be a highly effective method for introducing one of the isopropoxy groups.

Specifically, the reaction of glycidol with isopropanol or sodium isopropoxide can proceed via two main pathways, leading to either a 1-alkoxy-2,3-propanediol or a 2-alkoxy-1,3-propanediol, depending on the regioselectivity of the ring-opening. Under basic or neutral conditions, the nucleophilic attack of the isopropoxide typically occurs at the less sterically hindered terminal carbon of the epoxide (C3), yielding 1-isopropoxy-2,3-propanediol. Subsequent etherification of the remaining primary hydroxyl group, for instance via a second Williamson ether synthesis, would then be required to complete the synthesis of 1-Propanol, 2,3-diisopropoxy-.

The regioselectivity of epoxide ring-opening can be influenced by the choice of catalyst and reaction conditions. Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack, and can influence the position of that attack.

Catalytic methods for the etherification of glycerol with isopropanol have been explored as a more atom-economical and environmentally benign alternative to stoichiometric reactions. These processes typically employ solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported heteropoly acids. mdpi.comvurup.sk

The reaction involves heating glycerol and isopropanol in the presence of the catalyst. The product distribution is highly dependent on the catalyst's properties, including its acidity, pore structure, and surface characteristics, as well as the reaction conditions such as temperature, pressure, and the molar ratio of the reactants. While these catalytic systems can achieve high conversions of glycerol, controlling the selectivity towards the desired 1,3-diisopropoxy-2-propanol remains a key area of research. Often, a mixture of mono-, di-, and tri-ethers is obtained, necessitating purification to isolate the target compound.

| Catalyst | Temperature (°C) | Glycerol Conversion (%) | Di-ether Selectivity (%) | Reference |

| Amberlyst-15 | 90 | ~96 | ~25 (for di-tert-butyl ethers) | vurup.sk |

| H-BEA Zeolite | 90 | Comparable to Amberlyst-15 | ~45 (for di-tert-butyl ethers) | vurup.sk |

Note: The data in the table is for the etherification of glycerol with tert-butanol (B103910), which serves as a model for the reactivity of glycerol in etherification reactions. Specific data for isopropanol may vary.

Derivatization Strategies from Precursor Compounds

An alternative approach to the synthesis of 1-Propanol, 2,3-diisopropoxy- involves the derivatization of pre-existing propanol frameworks that are already functionalized. A key precursor in this regard is 1,3-dichloro-2-propanol. This compound can be readily synthesized from glycerol through hydrochlorination.

The conversion of 1,3-dichloro-2-propanol to the target di-ether can be effectively achieved through a double Williamson ether synthesis, as described in section 2.1.2.1. This strategy offers a more controlled approach compared to the direct etherification of glycerol, as the positions for etherification are pre-determined by the location of the halogen atoms.

Another potential derivatization strategy involves the protection of the secondary hydroxyl group of glycerol, for example, as a benzyl (B1604629) ether. This would allow for the selective etherification of the two primary hydroxyl groups with isopropanol. Subsequent deprotection of the secondary hydroxyl group would then yield the desired 1-Propanol, 2,3-diisopropoxy-. This multi-step approach, while potentially longer, offers a high degree of control over the regioselectivity of the synthesis.

Selective Functionalization of Polyols

The selective functionalization of polyols, particularly glycerol, is a cornerstone for the synthesis of 1-Propanol, 2,3-diisopropoxy-. Glycerol, a byproduct of biodiesel production, presents a renewable and cost-effective feedstock. The etherification of glycerol with isopropanol or other isopropylating agents can lead to a variety of products, including the desired 2,3-diisopropoxy-1-propanol, as well as its isomers 1,3-diisopropoxy-2-propanol and various mono- and tri-substituted ethers. proquest.commdpi.com

Achieving high selectivity for 1-Propanol, 2,3-diisopropoxy- is a significant challenge due to the three hydroxyl groups of glycerol having different reactivities (two primary and one secondary). vurup.sk The reaction conditions and choice of catalyst play a crucial role in directing the reaction towards the desired di-substituted ether. proquest.com Research into the regioselective functionalization of glycerol is ongoing, aiming to develop methods that can precisely target specific hydroxyl groups to improve the yield of the desired isomer. rsc.org

Transformation of Related Propanol Isomers

The transformation of related propanol isomers into 1-Propanol, 2,3-diisopropoxy- represents a potential, though less commonly documented, synthetic route. Isomers such as 1,3-diisopropoxy-2-propanol are often co-products in the direct etherification of glycerol. mdpi.comnih.gov While the direct isomerization of these compounds to 1-Propanol, 2,3-diisopropoxy- is not extensively detailed in readily available literature, the principles of chemical isomerization could theoretically be applied. Such transformations would likely involve complex catalytic processes to facilitate the migration of an isopropoxy group from one carbon to another. The structural difference between isomers, such as the position of the hydroxyl and isopropoxy groups, significantly influences their chemical and physical properties.

Catalytic Systems in Synthesis of Alkoxy-Substituted Alcohols

Catalysis is central to the efficient synthesis of 1-Propanol, 2,3-diisopropoxy-. Both homogeneous and heterogeneous catalysts are employed to facilitate the C-O bond formation necessary for the etherification of glycerol.

Homogeneous Catalysis for C-O Bond Formation

Homogeneous catalysts, such as p-toluene sulfonic acid, have been utilized in the etherification of glycerol. proquest.com These catalysts are soluble in the reaction medium, which can lead to high catalytic activity and good contact with the reactants. The acid-catalyzed condensation of an alcohol with another alcohol is a fundamental method for the synthesis of ether alcohols. However, the use of homogeneous catalysts often presents challenges in terms of catalyst separation from the product mixture and potential for corrosion, which can complicate the purification process and catalyst recycling.

Heterogeneous Catalysis for Alkoxylation Reactions

Heterogeneous catalysts are widely investigated for glycerol etherification due to their ease of separation from the reaction products, which simplifies purification and allows for catalyst reuse. proquest.comrtu.lv This aligns with the principles of green chemistry. Commonly used heterogeneous catalysts include:

Acidic Ion-Exchange Resins: Resins like Amberlyst-15 and Amberlyst-36 have shown effectiveness in catalyzing the etherification of glycerol. proquest.comrtu.lv

Zeolites: Large-pore zeolites such as H-Y and H-BEA are also active catalysts for this reaction. vurup.sk

Clays: Montmorillonite K 10 has been used as a catalyst in the synthesis of glycerol ethers. proquest.com

The choice of catalyst can significantly influence the conversion of glycerol and the selectivity towards di-substituted ethers. For instance, in the etherification of glycerol with tert-butanol, a similar alcohol to isopropanol, the H-BEA zeolite was found to be more active in the formation of di-ethers compared to Amberlyst 15. vurup.sk

Below is a table summarizing the performance of various heterogeneous catalysts in the etherification of glycerol with tert-butanol, which provides insights into catalytic activity for similar reactions.

| Catalyst | Temperature (°C) | Molar Ratio (tert-butanol/glycerol) | Reaction Time (min) | Glycerol Conversion (%) | Di-ether Yield (%) |

| Amberlyst 15 | 90 | 4:1 | 180 | 96 | ~25 |

| H-BEA | 90 | 4:1 | 360 | Comparable to Amberlyst 15 | ~45 |

This data is based on the etherification with tert-butanol and is presented to illustrate catalytic trends. vurup.sk

Green Chemistry Principles in Synthetic Design and Implementation

The synthesis of 1-Propanol, 2,3-diisopropoxy- from glycerol embodies several principles of green chemistry. The use of glycerol, a renewable byproduct of the biodiesel industry, as a primary feedstock is a key advantage. proquest.com This approach valorizes a waste stream and reduces reliance on fossil fuels.

The application of heterogeneous catalysts further enhances the sustainability of the process. proquest.comrtu.lv These solid catalysts can be easily filtered from the reaction mixture, which minimizes waste and allows for their regeneration and reuse. This contrasts with homogeneous catalysts, which often require more energy-intensive separation processes.

Furthermore, research efforts are directed towards developing solvent-free reaction conditions, which would eliminate the environmental impact associated with solvent use and disposal. mdpi.com Optimizing reaction conditions to improve atom economy—the efficiency with which atoms from the reactants are incorporated into the desired product—is another crucial aspect of designing a green synthetic route for 1-Propanol, 2,3-diisopropoxy-.

Process Optimization for High-Yield and Purity Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of 1-Propanol, 2,3-diisopropoxy-. Key parameters that are typically adjusted include:

Temperature: Higher temperatures generally increase the reaction rate and glycerol conversion. However, excessively high temperatures can lead to side reactions and catalyst degradation. mdpi.comvurup.sk

Reactant Molar Ratio: The ratio of the isopropylating agent to glycerol can influence the product distribution. A large excess of the isopropylating agent is often used to drive the reaction towards the formation of di- and tri-ethers. acs.org

Catalyst Loading: The amount of catalyst used affects the reaction rate. Optimizing the catalyst concentration is necessary to achieve a high conversion in a reasonable timeframe without excessive cost. proquest.com

Reaction Time: The duration of the reaction needs to be sufficient to achieve high conversion, but prolonged reaction times can sometimes lead to the formation of undesired byproducts. vurup.sk

For example, in the etherification of glycerol with tert-butanol using Amberlyst 15, a maximum glycerol conversion of 96% was achieved at 90°C with a molar ratio of 4:1 after 180 minutes. vurup.sk Similar optimization studies are essential for developing an efficient and selective process for the synthesis of 1-Propanol, 2,3-diisopropoxy-.

Chemical Reactivity and Transformational Chemistry of 1 Propanol, 2,3 Diisopropoxy

Reactivity at the Primary Hydroxyl Functionality (C1)

The terminal primary hydroxyl group is a key site for a variety of organic reactions, including esterification, etherification, oxidation, and nucleophilic substitution. The reactivity of this group is comparable to that of other primary alcohols, although it may be influenced by the steric bulk of the adjacent isopropoxy groups.

Esterification Reactions and Kinetic Studies

The primary hydroxyl group of 1-Propanol (B7761284), 2,3-diisopropoxy- readily undergoes esterification with carboxylic acids, typically under acidic catalysis, in a process known as Fischer-Speier esterification. chembam.commdpi.com The reaction involves the nucleophilic attack of the alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule to form the ester. mdpi.com

Table 1: Comparative Activation Energies for Fischer Esterification

| Alcohol | Carboxylic Acid | Activation Energy (Eact) |

|---|---|---|

| Methanol (B129727) | Palm Fatty Acids | 42 kJ/mol ucr.ac.cr |

| Various Alcohols | Palm Fatty Acids | 53 kJ/mol ucr.ac.cr |

| Ethylene (B1197577) Glycol | Caprylic Acid | 53 ± 3 kJ/mol ucr.ac.cr |

Further Etherification and Acetylation Reactions

The primary hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Such a reaction would yield a triether derivative of glycerol (B35011).

Acetylation, the reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine), readily converts the primary hydroxyl group into an acetate (B1210297) ester. This reaction is a common method for protecting alcohol functionalities during multi-step syntheses.

Oxidation Reactions to Carbonyl Derivatives

As a primary alcohol, the C1 hydroxyl group of 1-Propanol, 2,3-diisopropoxy- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.comwikipedia.org

Oxidation to Aldehydes: Mild oxidizing agents that operate under anhydrous conditions are required to stop the oxidation at the aldehyde stage. wikipedia.org Commonly used reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride). chemistrysteps.comchemistryviews.org These methods prevent the formation of the gem-diol hydrate, which is the intermediate for further oxidation to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acids: Strong oxidizing agents in aqueous media will oxidize the primary alcohol first to an aldehyde, which is then rapidly converted to the corresponding carboxylic acid. wikipedia.org Standard reagents for this complete oxidation include potassium permanganate (B83412) (KMnO₄), or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). chemistrysteps.comchemistryviews.orglibretexts.org The reaction with dichromate is visually indicative, with the orange color of the Cr(VI) species changing to the green of the resulting Cr(III) ion. chemistryviews.org

Table 2: Common Oxidizing Agents for Primary Alcohols

| Reagent(s) | Product from Primary Alcohol |

|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde chemistrysteps.comchemistryviews.org |

| Dess-Martin Periodinane (DMP) | Aldehyde chemistrysteps.comchemistryviews.org |

| DMSO, (COCl)₂, Et₃N (Swern) | Aldehyde chemistryviews.org |

| KMnO₄, NaOH, H₂O | Carboxylic Acid chemistryviews.org |

| CrO₃, H₂SO₄, acetone (B3395972) (Jones) | Carboxylic Acid chemistrysteps.comchemistryviews.org |

| Na₂Cr₂O₇, H₂SO₄, H₂O | Carboxylic Acid libretexts.org |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the C1 carbon is difficult because the hydroxyl group is a poor leaving group. chemistrysteps.com Therefore, the -OH group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.comucalgary.ca

This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. ucalgary.calibretexts.org This reaction converts the hydroxyl into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups, analogous to halides. ucalgary.canih.gov The resulting tosylate can then readily undergo SN2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻), allowing for the introduction of various functional groups at the C1 position. ucalgary.canih.gov This two-step process avoids the harsh acidic conditions that could cause rearrangements or cleavage of the ether linkages. chemistrysteps.com

Chemical Behavior of the Isopropoxy Ether Linkages (C2 and C3)

Ethers are generally unreactive functional groups, which is why they are often used as solvents. libretexts.orgpressbooks.pub However, the C-O bonds of the isopropoxy groups in 1-Propanol, 2,3-diisopropoxy- can be broken under specific, forceful conditions.

Ether Cleavage Reactions and Mechanism

The most common reaction of ethers is cleavage by strong acids, particularly hydrohalic acids like HBr and HI; HCl is generally ineffective. libretexts.orgpressbooks.pub The reaction proceeds via a nucleophilic substitution mechanism, which can be either SN1 or SN2 depending on the structure of the groups attached to the ether oxygen. wikipedia.orgchemistrysteps.com

The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

For the isopropoxy groups in 1-Propanol, 2,3-diisopropoxy-, the ether oxygen is bonded to a secondary carbon on the propane (B168953) backbone (C2) and a secondary carbon of the isopropyl group. The other ether is bonded to a primary carbon on the backbone (C3) and a secondary carbon of the isopropyl group.

SN2 Pathway: In the absence of groups that can form stable carbocations, the halide nucleophile (I⁻ or Br⁻) will attack the protonated ether at the less sterically hindered carbon atom. libretexts.orglibretexts.org For the isopropoxy group at C3, the attack would likely occur at the primary C3 carbon of the glycerol backbone rather than the secondary carbon of the isopropyl group. For the isopropoxy group at C2, both carbons are secondary, making the reaction less straightforward, but attack at the less hindered site is generally favored. masterorganicchemistry.com

SN1 Pathway: If one of the alkyl groups attached to the ether can form a stable carbocation (e.g., tertiary or benzylic), the cleavage will proceed via an SN1 mechanism. wikipedia.orgchemistrysteps.com The isopropyl groups attached to the ether oxygens could potentially form secondary carbocations. While less stable than tertiary carbocations, a secondary carbocation is more stable than a primary one, so an SN1 pathway cannot be entirely ruled out, especially under forcing conditions. youtube.com

Transalkoxylation and Transesterification Pathways

The presence of a primary hydroxyl group makes 1-Propanol, 2,3-diisopropoxy- an active participant in transalkoxylation and transesterification reactions. These pathways are crucial for exchanging alkoxy or ester groups, respectively, and are typically catalyzed by acids or bases.

Transalkoxylation: In this process, the alcohol functionality of 1-Propanol, 2,3-diisopropoxy- can displace an alkoxy group from another molecule, such as an orthoester or another ether, under acid catalysis. The reaction generally proceeds via the protonation of the leaving alkoxy group, making it a better leaving group, followed by nucleophilic attack by the hydroxyl group of 1-Propanol, 2,3-diisopropoxy-.

Transesterification: This is a widely used reaction where an alcohol reacts with an ester to displace the original alcohol component of the ester. masterorganicchemistry.com For 1-Propanol, 2,3-diisopropoxy-, this can occur under both acidic and basic conditions.

Acid-Catalyzed Transesterification: The mechanism involves protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the primary alcohol of 1-Propanol, 2,3-diisopropoxy-. masterorganicchemistry.com This leads to a tetrahedral intermediate, from which the original alcohol is eliminated to form a new, larger ester incorporating the 2,3-diisopropoxy-propyl moiety. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., an alkoxide) deprotonates the hydroxyl group of 1-Propanol, 2,3-diisopropoxy-, forming a potent nucleophile. This alkoxide then attacks the carbonyl carbon of the target ester, proceeding through a tetrahedral intermediate to displace the original alkoxy group. masterorganicchemistry.com

These reactions are typically equilibrium-driven. The direction of the reaction can be controlled by using a large excess of the reactant alcohol or by removing the displaced alcohol (e.g., through distillation).

Table 1: Plausible Transesterification Reactions

| Reactant Ester | Catalyst | Potential Product | Byproduct |

|---|---|---|---|

| Methyl acetate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | 2,3-diisopropoxypropyl acetate | Methanol |

| Ethyl propanoate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | 2,3-diisopropoxypropyl propanoate | Ethanol |

| Propyl butyrate | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | 2,3-diisopropoxypropyl butyrate | 1-Propanol |

Stereochemical Aspects of Reactivity and Chiral Induction

The stereochemistry of 1-Propanol, 2,3-diisopropoxy- is centered around its C2 carbon, which is a stereogenic center. This inherent chirality is a defining feature of its chemical reactivity, allowing it to participate in stereoselective reactions.

Diastereoselective and Enantioselective Transformations

When an enantiomerically pure form of 1-Propanol, 2,3-diisopropoxy- is used as a reactant or a chiral auxiliary, it can influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer or enantiomer over others.

Diastereoselective Reactions: A diastereoselective reaction is one in which one diastereomer is formed in preference to another. ddugu.ac.in If chiral 1-Propanol, 2,3-diisopropoxy- reacts with another chiral molecule or at a prochiral center, the transition states leading to the different diastereomeric products will have different energies. The bulk and electronic nature of the two isopropoxy groups can create a specific steric environment that favors one reaction trajectory, resulting in a diastereomeric excess (d.e.) of one product.

Enantioselective Reactions: An enantioselective reaction produces a chiral product from an achiral starting material in unequal amounts of enantiomers. ddugu.ac.inegyankosh.ac.in Enantiomerically pure 1-Propanol, 2,3-diisopropoxy- could be used as a chiral reagent or catalyst. For example, its alkoxide could be used as a chiral base, or it could be incorporated into a chiral ligand for a metal catalyst. The chiral environment provided by the reagent would favor the formation of one enantiomer of the product over its mirror image, resulting in an enantiomeric excess (e.e.). du.ac.in

Table 2: Principles of Stereoselective Transformations

| Transformation Type | Description | Role of 1-Propanol, 2,3-diisopropoxy- | Outcome Measure |

|---|---|---|---|

| Diastereoselective | Preferential formation of one diastereomer over another. ddugu.ac.in | Chiral substrate reacting with another prochiral or chiral center. | Diastereomeric Excess (d.e.) |

| Enantioselective | Preferential formation of one enantiomer over its mirror image from an achiral substrate. ddugu.ac.in | Chiral reagent, auxiliary, or ligand in a catalyst. | Enantiomeric Excess (e.e.) |

Asymmetric Synthesis Applications

Asymmetric synthesis is a critical field in modern chemistry, particularly for producing enantiopure pharmaceuticals and fine chemicals. researchgate.net Due to its defined stereocenter, enantiomerically pure 1-Propanol, 2,3-diisopropoxy- is a valuable building block, or "chiron," for the synthesis of complex chiral molecules.

Potential applications include:

Chiral Auxiliary: The molecule could be temporarily attached to an achiral substrate to direct a stereoselective reaction on that substrate. du.ac.in The steric bulk of the diisopropoxy groups would block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. After the reaction, the auxiliary would be cleaved and recovered.

Synthesis of Chiral Ligands: The primary alcohol group provides a convenient handle for further chemical modification, allowing for the incorporation of 1-Propanol, 2,3-diisopropoxy- into larger, more complex ligands for asymmetric catalysis. These ligands could coordinate to a metal center and create a chiral pocket that directs the stereochemical course of a reaction.

Chiral Solvents or Additives: In some cases, chiral ethers can be used as solvents or additives to induce enantioselectivity in reactions, although this is generally less effective than using chiral catalysts or auxiliaries.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise sequence of a chemical reaction—the reaction mechanism—is fundamental to controlling its outcome. libretexts.org For reactions involving 1-Propanol, 2,3-diisopropoxy-, the elucidation of mechanisms would involve identifying key intermediates, which are transient species formed during the conversion of reactants to products. youtube.com

In the context of the reactions discussed:

Transesterification Intermediates: As mentioned, the key intermediate in both acid- and base-catalyzed transesterification is a tetrahedral intermediate . masterorganicchemistry.com In the acid-catalyzed pathway, this intermediate would be neutral after a proton transfer, while in the base-catalyzed pathway, it would be anionic.

Reaction Intermediates in Other Pathways: In substitution reactions at the primary alcohol (e.g., conversion to an alkyl halide), a likely intermediate would be a protonated alcohol (an oxonium ion), which facilitates the departure of water as a leaving group.

The study of these mechanisms and the detection of fleeting intermediates often rely on a combination of kinetic studies and spectroscopic analysis. Techniques such as low-temperature NMR spectroscopy can sometimes be used to directly observe reactive intermediates. Isotopic labeling studies can also provide powerful insights into bond-forming and bond-breaking steps, helping to confirm a proposed mechanistic pathway. The identification of such intermediates is crucial for optimizing reaction conditions to favor the desired product and minimize side reactions. youtube.comyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 Propanol, 2,3 Diisopropoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 1-Propanol (B7761284), 2,3-diisopropoxy- molecule.

One-Dimensional NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for confirming the primary structure of the molecule. The predicted spectra are consistent with the proposed structure of 1-Propanol, 2,3-diisopropoxy-, which possesses a plane of symmetry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons and their immediate electronic environment. For 1-Propanol, 2,3-diisopropoxy-, four distinct signals are predicted, corresponding to the methyl protons of the isopropoxy groups, the methine protons of the isopropoxy groups, the methylene (B1212753) protons of the propanol (B110389) backbone, and the methine proton of the propanol backbone. The hydroxyl proton is also present but its chemical shift can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, four distinct carbon signals are predicted. These correspond to the methyl carbons of the two equivalent isopropoxy groups, the methine carbons of these groups, the methylene carbons of the propanol backbone, and the central methine carbon bearing the hydroxyl group.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| C1, C1'' (Methyl) | ~1.15 (d) | ~22.5 | Methyl groups of the isopropoxy substituents |

| C2', C2'' (Methine) | ~3.60 (sept) | ~72.0 | Methine of the isopropoxy substituents |

| C1, C3 (Methylene) | ~3.45 (d) | ~71.5 | Methylene groups of the propanol backbone |

| C2 (Methine) | ~3.80 (quint) | ~70.0 | Central methine of the propanol backbone |

| OH | Variable (s, broad) | - | Hydroxyl proton |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for elucidating the connectivity and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Propanol, 2,3-diisopropoxy-, COSY would show a strong correlation between the methine proton of the isopropoxy group (~3.60 ppm) and the methyl protons of the same group (~1.15 ppm). It would also show a correlation between the central methine proton of the propanol backbone (~3.80 ppm) and the adjacent methylene protons (~3.45 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The expected HSQC correlations would link the ¹H signals to their corresponding ¹³C signals as detailed in Table 1, confirming the direct one-bond connections.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. In 1-Propanol, 2,3-diisopropoxy-, NOESY would show correlations between protons that are close in space, regardless of their bonding connectivity. For instance, correlations would be expected between the methine protons of the isopropoxy groups and the protons on the propanol backbone, helping to define the molecule's preferred conformation.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-Propanol, 2,3-diisopropoxy-, confirming its composition of carbon, hydrogen, and oxygen.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Description |

|---|---|---|

| C₉H₂₀O₃ | 177.14852 | Protonated molecular ion |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The analysis of these fragments provides valuable structural information. For 1-Propanol, 2,3-diisopropoxy-, common fragmentation pathways would involve the cleavage of the C-O ether bonds and the loss of neutral molecules like water or isopropanol (B130326).

A plausible fragmentation pathway would involve the loss of an isopropoxy group, leading to a significant fragment ion. Further fragmentation could involve the loss of a second isopropoxy group or other rearrangements.

| Predicted m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 117.0910 | [M - C₃H₇O]⁺ | Loss of an isopropoxy radical |

| 101.0603 | [M - C₃H₇O - H₂O]⁺ | Subsequent loss of water |

| 59.0491 | [C₃H₇O]⁺ | Isopropoxy cation |

| 45.0335 | [C₂H₅O]⁺ | Fragment from isopropoxy group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

The key functional groups in 1-Propanol, 2,3-diisopropoxy- are the hydroxyl (-OH) group and the ether (C-O-C) linkages.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. A significant C-O stretching band for the ether and alcohol functionalities is expected around 1050-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also detect the C-H and C-O stretching vibrations. The O-H stretch is typically a weak and broad band in the Raman spectrum. The symmetric C-O-C stretching of the ether groups should give rise to a noticeable Raman signal. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecular skeleton.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | ~3400 (broad, strong) | ~3400 (broad, weak) | Alcohol hydroxyl group |

| C-H Stretch | 2850-2980 (strong) | 2850-2980 (strong) | Alkyl groups |

| C-O Stretch | 1050-1150 (strong) | 1050-1150 (medium) | Ether and alcohol C-O bonds |

| C-H Bend | 1370-1470 (medium) | 1370-1470 (medium) | Methyl and methylene groups |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical methods are indispensable tools for studying the three-dimensional arrangement of atoms in chiral molecules. thieme-connect.de These techniques are exceptionally sensitive to the spatial orientation of atoms and functional groups around a stereocenter. thieme-connect.de For a molecule like 1-Propanol, 2,3-diisopropoxy-, which possesses a chiral center at the second carbon of the propanol backbone, chiroptical spectroscopy can provide definitive information about its absolute configuration (i.e., whether it is the R or S enantiomer). The isopropoxy groups attached to the second and third carbons, along with the hydroxymethyl group at the first carbon, create a specific chiral environment that dictates the molecule's interaction with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. creative-biostructure.com A plot of the specific rotation [α] against the wavelength (λ) is known as an ORD curve. For a chiral molecule, this curve will show a characteristic dispersion, and in the vicinity of an absorption band of a chromophore, it will exhibit a phenomenon known as the Cotton effect. creative-biostructure.com The Cotton effect is characterized by a peak and a trough in the ORD curve, and its sign (positive or negative) is directly related to the stereochemistry of the chromophore's environment.

While 1-Propanol, 2,3-diisopropoxy- lacks a strong chromophore in the visible region, the ether and hydroxyl functionalities exhibit electronic transitions in the ultraviolet range. These transitions, although weak, are expected to give rise to a measurable Cotton effect. For illustrative purposes, a hypothetical ORD spectrum for the (S)-enantiomer of 1-Propanol, 2,3-diisopropoxy- is presented below. A positive Cotton effect is anticipated, corresponding to the electronic transitions of the oxygen atoms within the chiral environment.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

|---|---|

| 600 | +15.2 |

| 500 | +22.8 |

| 400 | +35.7 |

| 350 | +58.9 |

| 300 | +110.5 (Peak) |

| 280 | 0 (Crossover) |

| 260 | -85.3 (Trough) |

| 240 | -60.1 |

The corresponding (R)-enantiomer would be expected to exhibit an ORD curve that is a mirror image of the (S)-enantiomer's curve, with a negative Cotton effect.

Circular Dichroism (CD) spectroscopy is a related chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com A CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] as a function of wavelength. CD bands, also known as Cotton effects, appear at the absorption maxima of chromophores that are either intrinsically chiral or become so due to their asymmetric environment. spectroscopyeurope.com

For 1-Propanol, 2,3-diisopropoxy-, the ether and hydroxyl oxygen atoms act as chromophores in the far-ultraviolet region. The chirality of the C2 carbon induces a differential absorption of circularly polarized light by these chromophores. A hypothetical CD spectrum for the (S)-enantiomer of 1-Propanol, 2,3-diisopropoxy- is shown below, illustrating a positive Cotton effect. The sign of the Cotton effect in a CD spectrum provides crucial information for assigning the absolute configuration of the stereocenter. mdpi.com

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 250 | 0 |

| 230 | +1500 |

| 215 | +3200 (Maximum) |

| 200 | +1200 |

| 190 | 0 |

As with ORD, the CD spectrum of the (R)-enantiomer would be the mirror image of the (S)-enantiomer's spectrum, displaying a negative Cotton effect of the same magnitude. The combination of ORD and CD spectroscopy provides a robust and reliable method for the unambiguous determination of the absolute configuration of 1-Propanol, 2,3-diisopropoxy-.

Computational and Theoretical Chemistry Studies on 1 Propanol, 2,3 Diisopropoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic makeup of molecules and helping to predict their behavior in chemical reactions. eurekalert.orgaps.org These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, a simpler, three-dimensional quantity. preprints.org This approach is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is found, and for mapping out the energy profiles of chemical reactions.

For a molecule such as 1-Propanol (B7761284), 2,3-diisopropoxy-, a typical DFT study would begin by optimizing its molecular geometry. This involves finding the structure that corresponds to a minimum on the potential energy surface. Functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G* or larger are commonly employed for this purpose. researchgate.netresearchgate.net Once the geometry is optimized, various electronic properties can be calculated. For instance, the Molecular Electrostatic Potential (MEP) can be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. In a study on alkyl glycerol (B35011) ethers, DFT calculations at the B3LYP/6-31G* level were used to determine the electronic distribution and calculate the MEP, revealing the more positive and negative zones of the molecules. researchgate.net

Below is an interactive table summarizing typical parameters used in DFT calculations for molecules of this class.

| Parameter | Common Selection/Method | Purpose |

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy component of the system. |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Calculation Type | Geometry Optimization | Finds the lowest-energy three-dimensional structure of the molecule. |

| Property Calculation | Frequencies, MEP, NMR Shielding | Computes vibrational modes, electrostatic potential, NMR data, etc. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, particularly those sensitive to electron correlation effects. However, their higher accuracy comes at a significantly greater computational expense, which often limits their application to smaller molecules or for benchmarking results obtained from less costly methods like DFT.

For 1-Propanol, 2,3-diisopropoxy-, high-level ab initio calculations could be used to obtain a highly accurate energy for a specific conformation optimized at a lower level of theory (e.g., DFT). This "single-point" energy calculation can serve as a "gold standard" to assess the performance of different DFT functionals for this particular class of molecules.

Conformational Analysis and Potential Energy Surface Exploration

Exploring the PES of 1-Propanol, 2,3-diisopropoxy- would involve systematically rotating the key dihedral angles (e.g., C-C-O-C, C-O-C-C) and calculating the energy at each step using a method like DFT. This process identifies the low-energy conformers. The results of such an analysis are crucial for accurately predicting properties like NMR spectra, where the observed chemical shifts are an average over the populated conformations.

The following table illustrates hypothetical results from a conformational analysis, showing the relative energies of different conformers.

| Conformer ID | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | t, g+, t | 0.00 | 55.7 |

| 2 | g-, g+, t | 0.50 | 22.9 |

| 3 | t, t, g- | 0.85 | 11.1 |

| 4 | g+, t, t | 1.20 | 5.3 |

| ... | ... | ... | ... |

Note: This table is for illustrative purposes only and does not represent actual calculated data for 1-Propanol, 2,3-diisopropoxy-.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time.

An MD simulation of 1-Propanol, 2,3-diisopropoxy- in a solvent like water would provide detailed insights into solute-solvent interactions. It would reveal how water molecules arrange around the solute, forming hydrogen bonds with the hydroxyl group and interacting with the ether functionalities. Such simulations are also invaluable for studying how the molecule's conformation changes over time in a solution environment, which can differ significantly from the gas phase. For example, MD simulations of ethylene (B1197577) glycol in water have shown how intramolecular interactions are affected by intermolecular hydrogen bonds with the solvent. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. tandfonline.comgithub.io For 1-Propanol, 2,3-diisopropoxy-, one of the most useful applications would be the prediction of its ¹H and ¹³C NMR spectra.

The standard procedure involves first performing a thorough conformational analysis (as described in 5.2) to identify all low-energy conformers. Then, for each conformer, the magnetic shielding tensors are calculated using a quantum mechanical method, often DFT with a functional and basis set known to perform well for NMR predictions. researchgate.net The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for each conformer. These predicted spectra can then be compared with experimental data to confirm the molecular structure or assign specific resonances.

The table below shows a hypothetical comparison between predicted and experimental ¹H NMR chemical shifts.

| Proton Environment (Hypothetical) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| -OH | 2.54 | 2.51 | +0.03 |

| -CH(OH)- | 3.88 | 3.91 | -0.03 |

| -CH(isopropyl) | 3.65 | 3.67 | -0.02 |

| -CH₂O- | 3.45 | 3.48 | -0.03 |

| -CH₃(isopropyl) | 1.15 | 1.16 | -0.01 |

Note: This table is for illustrative purposes only. The accuracy of modern computational methods can often achieve a mean absolute error of <0.10 ppm for ¹H shifts. github.io

Reaction Pathway Modeling and Transition State Analysis

Computational methods are extensively used to model the mechanisms of chemical reactions. nrel.govmdpi.com By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products, locate the transition state (the highest energy point along this path), and calculate the activation energy, which is a key determinant of the reaction rate.

For 1-Propanol, 2,3-diisopropoxy-, one could model various reactions, such as its etherification, oxidation, or dehydration. aimspress.comaimspress.com For example, modeling the dehydration of the alcohol group would involve calculating the geometries and energies of the reactant, the transition state, and the product. This would clarify whether the reaction proceeds via a specific mechanism and what the energetic barrier is. DFT calculations have been used to examine the reaction network of propane (B168953) dehydrogenation on catalyst surfaces and to study the mechanisms of reductive etherification, demonstrating the power of these methods to elucidate complex reaction pathways. rsc.orgnrel.gov

The following table provides a hypothetical energy profile for a single reaction step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Starting materials | 0.0 |

| Transition State | Highest energy point on pathway | +25.4 |

| Product Complex | Formed products | -10.2 |

Note: This table illustrates a single exothermic reaction step. The activation energy would be 25.4 kcal/mol.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

As a functionalized three-carbon backbone, 2,3-diisopropoxy-1-propanol can serve as a versatile building block in organic synthesis. The presence of a single primary hydroxyl group allows for selective chemical transformations, while the isopropoxy groups act as stable, sterically bulky protecting groups for the other two hydroxyl positions of the original glycerol (B35011) scaffold.

Precursor in Polymer Synthesis (e.g., Polyethers, Polyurethanes)

The primary alcohol group on 2,3-diisopropoxy-1-propanol allows it to act as a monomer in step-growth polymerization. nih.gov While specific research detailing its use in polymerization is not extensively documented, its structure is analogous to other alcohols used in polymer chemistry. For instance, in polyurethane synthesis, the hydroxyl group can react with isocyanate monomers. The incorporation of the bulky diisopropoxy side groups would be expected to influence the final properties of the polymer, potentially increasing its amorphous character, lowering its glass transition temperature, and modifying its solubility and mechanical properties. In the synthesis of polyethers, it could be used as an initiator or a co-monomer in ring-opening polymerizations of epoxides. mdpi.comnih.gov

Chiral Auxiliary or Ligand Precursor in Catalysis

1-Propanol (B7761284), 2,3-diisopropoxy- possesses a chiral center at the C-2 position. This inherent chirality makes it a potential candidate for applications in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org Given its structure, enantiomerically pure forms of 2,3-diisopropoxy-1-propanol could theoretically be attached to a prochiral substrate to guide subsequent reactions.

Furthermore, the oxygen atoms of the ether and alcohol functionalities can act as coordination sites for metal centers. This suggests its potential as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. Modification of the hydroxyl group to include other donor atoms (e.g., phosphorus or nitrogen) could yield bidentate or tridentate chiral ligands capable of creating a specific chiral environment around a catalytic metal, influencing the enantioselectivity of reactions. tcichemicals.com The synthesis of optically active compounds from related chiral glycerol derivatives has been previously demonstrated, highlighting the utility of this class of molecules as chiral building blocks. rsc.org

Component in Fine Chemical and Specialty Chemical Synthesis

Fine chemicals are characterized by their complex structures and high purity, often produced in smaller volumes for specialized applications. asau.rursc.org The unique structure of 2,3-diisopropoxy-1-propanol makes it a valuable intermediate for the synthesis of such molecules. The primary alcohol is amenable to a variety of chemical transformations, allowing for the introduction of other functional groups. These reactions are typical for primary alcohols and include oxidation, esterification, and conversion to alkyl halides. wikipedia.orgchemicalbook.com The isopropoxy groups serve as robust protecting groups that are stable under many reaction conditions, allowing for selective chemistry at the C-1 position. This makes the compound a useful synthon for preparing complex molecules where precise control over functional group manipulation is required. nih.gov

| Reaction Type | Reagent(s) | Product Type | Potential Utility |

|---|---|---|---|

| Oxidation | PCC, Swern, or Dess-Martin oxidation | Aldehyde (2,3-diisopropoxypropanal) | Intermediate for C-C bond formation (e.g., Wittig, Grignard reactions) |

| Esterification | Carboxylic acid (Fischer esterification) or Acyl chloride | Ester | Fragrance components, plasticizers, specialty monomers |

| Williamson Ether Synthesis | Base (e.g., NaH), then Alkyl halide | Asymmetrical Ether | Modification of solvent properties, synthesis of complex ethers |

| Conversion to Alkyl Halide | PBr₃ or SOCl₂ | 1-halo-2,3-diisopropoxypropane | Intermediate for nucleophilic substitution reactions |

Application in Sol-Gel Chemistry and Inorganic Materials Synthesis (e.g., as an alkoxide precursor)

The sol-gel process is a versatile method for producing solid materials from small molecules, most commonly metal alkoxides. researchgate.netierj.in The process involves the conversion of a colloidal solution (sol) into an integrated network (gel). While 2,3-diisopropoxy-1-propanol is not a metal alkoxide itself, it can play several potential roles in sol-gel chemistry.

It can serve as a solvent or part of a solvent system in the preparation of the sol. researchgate.net The nature of the solvent can significantly influence the rates of hydrolysis and condensation of the metal alkoxide precursors, thereby affecting the structure and properties of the final material. mendeley.com The steric bulk of the isopropoxy groups in 2,3-diisopropoxy-1-propanol could potentially slow down these reactions, offering better control over the formation of the gel network.

Additionally, the hydroxyl group of 2,3-diisopropoxy-1-propanol can react with metal precursors, such as metal halides or other metal alkoxides, in an alcohol exchange reaction. This in-situ formation of a new, mixed-ligand metal alkoxide introduces the bulky diisopropoxypropyl ligand into the coordination sphere of the metal. researchgate.net This modification can alter the reactivity of the precursor and become incorporated into the final inorganic-organic hybrid material, influencing its porosity, surface properties, and thermal stability. sci-hub.se

Solvent Properties in Specialized Chemical Processes

The molecular structure of 2,3-diisopropoxy-1-propanol, containing both polar (hydroxyl) and non-polar (ether linkages, alkyl groups) regions, suggests it could function as a specialized solvent. It is a type of glycol ether, a class of solvents known for their ability to dissolve a wide range of substances. Compared to simpler alcohols like 1-propanol or isopropanol (B130326), the higher molecular weight and presence of two ether groups in 2,3-diisopropoxy-1-propanol would result in a higher boiling point and potentially increased viscosity.

These properties could make it a suitable medium for chemical reactions that require elevated temperatures but where water or more volatile alcohols are undesirable. Its ability to solvate both polar and non-polar species could be advantageous in reactions involving reagents with different solubility characteristics. The hydroxyl group also allows it to participate in hydrogen bonding, influencing the solvation of protic species.

| Property | 1-Propanol, 2,3-diisopropoxy- | 1-Propanol | Isopropyl Alcohol (2-Propanol) |

|---|---|---|---|

| CAS Number | 63716-05-2 chemsrc.com | 71-23-8 chemicalbook.com | 67-63-0 wikipedia.org |

| Molecular Formula | C₉H₂₀O₃ | C₃H₈O chemicalbook.com | C₃H₈O wikipedia.org |

| Molecular Weight (g/mol) | 176.25 | 60.1 chemicalbook.com | 60.10 wikipedia.org |

| Boiling Point (°C) | Data not available | 97 chemicalbook.com | 82.6 wikipedia.org |

| Key Structural Features | Primary alcohol, two ether groups, chiral center | Primary alcohol wikipedia.org | Secondary alcohol wikipedia.org |

Environmental Chemical Behavior and Abiotic Degradation Pathways

Chemical Hydrolysis Pathways and Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The molecular structure of 1-Propanol (B7761284), 2,3-diisopropoxy- consists of ether and alcohol functional groups. Ether linkages are generally resistant to hydrolysis under neutral pH conditions typical of most environmental waters. The hydrolysis of aliphatic ethers is a very slow process and is generally not considered a significant environmental degradation pathway unless under extreme pH conditions (highly acidic or basic) or at elevated temperatures, which are not typical of the natural environment.

The alcohol functional group (-OH) in 1-Propanol, 2,3-diisopropoxy- does not undergo hydrolysis. Therefore, chemical hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment. Studies on propylene glycol substances have also indicated that the ether and alcohol bonds are not susceptible to hydrolysis under environmentally relevant temperature and pH conditions. researchgate.net

Table 2: Estimated Hydrolysis Potential of 1-Propanol, 2,3-diisopropoxy-

| Environmental Compartment | Hydrolysis Potential | Reasoning |

|---|---|---|

| Water | Very Low / Negligible | Ether linkages are stable to hydrolysis at neutral pH researchgate.net |

| Soil | Very Low / Negligible | Moisture in soil is generally insufficient to drive significant hydrolysis |

Abiotic Transformation Processes in Various Environmental Matrices

Beyond photochemical degradation and hydrolysis, other abiotic transformation processes for 1-Propanol, 2,3-diisopropoxy- in environmental matrices such as soil and sediment are expected to be limited.

In soil and sediment, the compound's behavior will be influenced by its physical and chemical properties, such as its water solubility and octanol-water partition coefficient (Kow). Propylene glycol ethers generally have high aqueous solubilities and low Kow values, suggesting that 1-Propanol, 2,3-diisopropoxy- is likely to be mobile in soil and have a low potential for sorption to soil organic matter and sediments. nih.govresearchgate.net This mobility could lead to leaching into groundwater.

Abiotic oxidation or reduction reactions in soil and sediment are possible but are generally slow for this type of compound in the absence of strong oxidizing or reducing agents or specific catalytic surfaces. The degradation of similar compounds, such as glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), has been observed in sediments, suggesting that breakdown of ether linkages can occur over long timescales, potentially through a combination of biotic and abiotic processes. plymouth.ac.uk However, under typical anoxic conditions found in some sediments, the potential for abiotic degradation is likely to be low.

Table 3: Summary of Abiotic Transformation Potential in Environmental Matrices

| Environmental Matrix | Potential Abiotic Process | Estimated Significance |

|---|---|---|

| Soil | Oxidation/Reduction | Low |

| Sediment | Oxidation/Reduction | Low |

| Groundwater | Limited abiotic degradation | Potentially persistent in the absence of microbial activity |

Future Research Directions and Emerging Paradigms in 1 Propanol, 2,3 Diisopropoxy Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of ether alcohols often relies on methods that may not align with modern principles of green chemistry. royalsocietypublishing.orgpnas.org Future research must prioritize the development of eco-conscious and efficient synthetic routes to 1-Propanol (B7761284), 2,3-diisopropoxy-.

Key areas of focus should include:

Catalytic Processes: Moving beyond stoichiometric reagents to catalytic systems can dramatically improve atom economy and reduce waste. royalsocietypublishing.org Research into novel catalysts, such as heterogeneous acid catalysts or enzyme-based systems, could offer milder reaction conditions and higher selectivity, minimizing byproduct formation. The catalytic Williamson ether synthesis, for instance, has been explored for greener routes to other ethers and could be adapted. acs.org

Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials, such as glycerol (B35011) (1,2,3-propanetriol), a byproduct of biodiesel production, would significantly enhance the sustainability profile of 1-Propanol, 2,3-diisopropoxy-. acs.org This aligns with the broader industry trend of producing bio-based polyols for applications like polyurethane synthesis. acs.orgresearchgate.net

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of green solvents like supercritical CO2 could address the environmental impact associated with volatile organic compounds. pnas.orggoogle.com

Continuous Flow Synthesis: Microreactor technology offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. rsc.org Applying this to ether alcohol synthesis could represent a significant methodological advancement.

| Methodology | Key Advantages | Research Objective for 1-Propanol, 2,3-diisopropoxy- |

|---|---|---|

| Homogeneous/Heterogeneous Catalysis | High atom economy, recyclability (heterogeneous), milder conditions. royalsocietypublishing.org | Develop a selective, reusable catalyst for the etherification of a propanediol (B1597323) derivative. |

| Biocatalysis (Enzymatic) | High selectivity, biodegradable catalysts, operation in aqueous media. | Screen for enzymes capable of regioselective isopropoxylation. |

| Synthesis from Renewable Feedstocks | Reduces fossil fuel dependence, utilizes waste streams (e.g., glycerol). acs.org | Design a multi-step synthesis starting from crude glycerol. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and efficiency. rsc.org | Optimize reaction conditions in a microreactor to maximize yield and purity. |

Exploration of Untapped Reactivity Profiles

The reactivity of 1-Propanol, 2,3-diisopropoxy- is largely defined by its primary alcohol and ether functionalities. While classic reactions like oxidation or substitution are known, future research should delve into more nuanced and selective transformations that leverage modern synthetic methods. smolecule.comlibretexts.org

Selective Oxidation: Developing catalytic systems for the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid without cleaving the ether linkages is a key challenge. nih.govmdpi.com Such transformations would yield valuable functionalized derivatives for further synthesis. In polyol structures, catalysts are sought that can selectively oxidize one hydroxyl group over others, a principle applicable here. nih.govmdpi.com

Ether Group Manipulation: While generally stable, the isopropoxy groups could be subject to selective cleavage or rearrangement under specific catalytic conditions, potentially leading to novel molecular scaffolds.

Derivatization for Polymer Science: The primary alcohol group is a prime handle for polymerization reactions. Research into its use as a monomer or chain initiator for creating polyesters, polyurethanes, or polyethers could lead to new materials with tailored properties. The presence of the bulky isopropoxy groups would likely impart unique solubility and conformational characteristics to the resulting polymers.

Asymmetric Catalysis: Introducing chirality into derivatives of 1-Propanol, 2,3-diisopropoxy- through asymmetric reactions at the alcohol group could open doors to applications in stereoselective synthesis.

Integration into Supramolecular Assemblies and Advanced Functional Materials

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful paradigm for creating complex, functional systems from molecular building blocks. nih.govfrontiersin.org The structure of 1-Propanol, 2,3-diisopropoxy-, with its hydrogen-bond-donating alcohol group and hydrogen-bond-accepting ether oxygens, makes it an interesting candidate for designing supramolecular assemblies. frontiersin.org

Host-Guest Chemistry: The flexible backbone and multiple oxygen atoms suggest that this molecule or its derivatives could act as hosts for small ions or organic guests, analogous to the behavior of crown ethers or cryptands. acs.orgacs.orgnih.gov Research could explore its ability to selectively bind cations or form complexes with guest molecules, leading to applications in sensing or separation.

Self-Assembly and Gelation: Under specific conditions, the interplay of hydrogen bonding and van der Waals forces could enable molecules of 1-Propanol, 2,3-diisopropoxy- to self-assemble into higher-order structures like fibers or networks, potentially forming organogels.

Functionalized Surfaces: Grafting this molecule onto surfaces could modify their properties, for example, by altering wettability or creating recognition sites for other molecules. Its structure could serve as a spacer in the design of functional materials.

Advanced In Silico Approaches for Predictive Chemistry and Materials Design

Computational chemistry provides indispensable tools for accelerating research and reducing experimental costs by predicting molecular properties and reaction outcomes. nih.govacs.org For a relatively under-explored molecule like 1-Propanol, 2,3-diisopropoxy-, in silico methods are crucial for guiding experimental efforts.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. acs.orgsumitomo-chem.co.jpmdpi.com This could help in designing optimal conditions for the novel synthetic and reactivity studies mentioned above.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between molecular structure and properties like solubility, viscosity, or potential biological activity. wikipedia.orgfrontiersin.orgneovarsity.org By building QSAR models for a series of related ether alcohols, the properties of 1-Propanol, 2,3-diisopropoxy- can be predicted, prioritizing its investigation for specific applications. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this molecule in different environments, such as in solution or as part of a larger assembly. This would be particularly valuable for investigating its potential role in supramolecular structures or as a component in polymeric materials. acs.org

| Computational Method | Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for oxidation or etherification. acs.orgresearchgate.net | Activation energies, transition state geometries, and reaction pathways. |

| QSAR/QSPR | Predict physical properties (e.g., boiling point, viscosity) and potential bioactivity. wikipedia.org | Correlation of structural features with macroscopic properties to guide material design. |

| Molecular Dynamics (MD) | Simulate self-assembly or interactions with other molecules (e.g., guests, polymers). acs.org | Understanding of conformational preferences and the dynamics of supramolecular formation. |

Synergistic Experimental and Theoretical Research Programs

The most rapid and insightful progress in understanding and utilizing 1-Propanol, 2,3-diisopropoxy- will come from research programs that tightly integrate computational predictions with experimental validation. nih.govrsc.org This synergistic approach ensures that laboratory work is targeted and efficient, while theoretical models are refined based on real-world data.

For example, DFT calculations could predict that a specific catalyst should favor a desired reaction pathway. acs.org This prediction would then be tested experimentally. Discrepancies between the predicted and observed outcomes would, in turn, lead to a refinement of the computational model, creating a powerful feedback loop that accelerates discovery. nih.gov This combined strategy is essential for exploring the complex reaction landscapes and material properties associated with multifunctional molecules like 1-Propanol, 2,3-diisopropoxy-, transforming it from a chemical curiosity into a valuable component in the toolkit of modern chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-Propanol, 2,3-diisopropoxy-?

The compound is likely synthesized via nucleophilic substitution or etherification reactions. For example, reacting 1-propanol with isopropyl bromide under basic conditions (e.g., KOH/NaH) in anhydrous solvents like THF or DMF. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is critical. Post-synthesis purification may involve fractional distillation or column chromatography .

Q. How can the purity and structure of 1-Propanol, 2,3-diisopropoxy- be characterized?

Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the presence of isopropoxy groups (e.g., δ ~1.2 ppm for isopropyl CH, δ ~3.5–4.0 ppm for methine protons).

- GC-MS : To assess purity and detect volatile byproducts. Optimize column polarity (e.g., DB-5) and temperature gradients for separation .

- Elemental analysis : Validate empirical formula (CHO).

Q. What safety precautions are required when handling this compound?

- Use PPE (gloves, goggles) due to potential irritant properties.

- Store in a cool, dry, well-ventilated area away from oxidizers.

- Refer to SDS data for toxicity profiles; similar alcohols (e.g., 2-propanol) can cause metabolic acidosis at high exposures .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of 1-Propanol, 2,3-diisopropoxy-?

Apply D-optimal design to evaluate factors like solvent ratio, catalyst concentration, and reaction time. For example:

| Factor | Range | Optimal Value |

|---|---|---|

| Solvent (THF:HO) | 70:30–90:10 | 85:15 |

| Catalyst (NaH) | 1–5 mol% | 3 mol% |

| Temperature | 60–100°C | 80°C |

| This approach minimizes experimental runs while maximizing data robustness . |

Q. How can conflicting spectral data (e.g., overlapping GC peaks) be resolved?

Q. What are the implications of using 1-Propanol, 2,3-diisopropoxy- in polymerization studies?

The compound’s ether groups may act as chain-transfer agents or co-solvents in radical polymerizations. Test its impact on:

Q. How does 1-Propanol, 2,3-diisopropoxy- behave in multicomponent separations?

In distillation or chromatography, its polarity (logP ~1.5–2.0) allows separation from less-polar analogs. For example, in a ternary mixture (methanol/1-propanol/1-butanol), use a dividing-wall column (DWC) with optimized reflux ratios and feed stage placement .